Methyl acetylsalicylate

Vue d'ensemble

Description

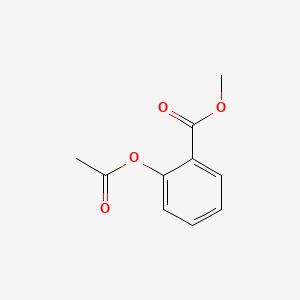

L'acétylsalicylate de méthyle, également connu sous le nom de 2-acétoxybenzoate de méthyle, est un composé organique de formule moléculaire C10H10O4. C'est un dérivé de l'acide salicylique et il est couramment utilisé dans les industries pharmaceutique et chimique. Ce composé est connu pour ses propriétés anti-inflammatoires et analgésiques, ce qui le rend utile dans diverses applications médicales .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'acétylsalicylate de méthyle peut être synthétisé par estérification de l'acide salicylique avec du méthanol en présence d'un catalyseur acide tel que l'acide sulfurique. La réaction implique généralement le chauffage du mélange sous reflux pour faciliter le processus d'estérification.

Méthodes de production industrielle : Dans les environnements industriels, la production d'acétylsalicylate de méthyle implique souvent les étapes suivantes :

Estérification : L'acide salicylique est mis à réagir avec du méthanol en présence d'acide sulfurique comme catalyseur.

Purification : Le produit brut est purifié par distillation ou recristallisation pour obtenir de l'acétylsalicylate de méthyle de haute pureté.

Contrôle de la qualité : Le produit final subit des tests de contrôle de la qualité rigoureux pour garantir sa pureté et son efficacité.

Analyse Des Réactions Chimiques

Types de réactions : L'acétylsalicylate de méthyle subit diverses réactions chimiques, notamment :

Hydrolyse : En présence d'eau et d'un acide ou d'une base, l'acétylsalicylate de méthyle peut s'hydrolyser pour former de l'acide salicylique et du méthanol.

Oxydation : Il peut être oxydé pour former différents produits d'oxydation en fonction des réactifs et des conditions utilisés.

Substitution : Le groupe acétyle peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions courants :

Hydrolyse : Conditions acides ou basiques avec de l'eau.

Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Substitution : Divers nucléophiles peuvent être utilisés en fonction du produit de substitution souhaité.

Principaux produits formés :

Hydrolyse : Acide salicylique et méthanol.

Oxydation : Divers produits d'oxydation en fonction des conditions.

Substitution : Produits avec différents groupes fonctionnels remplaçant le groupe acétyle.

4. Applications de la recherche scientifique

L'acétylsalicylate de méthyle a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique et comme intermédiaire dans la production d'autres composés chimiques.

Biologie : Il est étudié pour ses effets sur les systèmes biologiques, en particulier ses propriétés anti-inflammatoires et analgésiques.

Médecine : L'acétylsalicylate de méthyle est utilisé dans la formulation d'analgésiques topiques et de médicaments anti-inflammatoires.

5. Mécanisme d'action

Le mécanisme d'action de l'acétylsalicylate de méthyle implique son hydrolyse en acide salicylique, qui exerce ensuite ses effets. L'acide salicylique inhibe l'enzyme cyclo-oxygénase (COX), réduisant la production de prostaglandines qui provoquent l'inflammation et la douleur. Cette inhibition entraîne les effets anti-inflammatoires et analgésiques observés avec l'acétylsalicylate de méthyle .

Composés similaires :

Salicylate de méthyle :

Acide acétylsalicylique (aspirine) : Un médicament analgésique et anti-inflammatoire bien connu, il est plus couramment utilisé pour les effets systémiques.

Acide salicylique : Le composé parent, utilisé dans diverses formulations topiques pour ses propriétés kératolytiques et anti-inflammatoires.

Unicité : L'acétylsalicylate de méthyle est unique dans son double rôle d'ester et de dérivé acétylé de l'acide salicylique. Cette double fonctionnalité lui permet d'être utilisé dans une variété d'applications, des formulations médicinales aux utilisations industrielles, ce qui en fait un composé polyvalent à la fois en recherche et dans l'industrie .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Analgesic and Anti-inflammatory Properties

Methyl acetylsalicylate is primarily recognized for its analgesic and anti-inflammatory effects. It acts as a topical counter-irritant, providing symptomatic relief from musculoskeletal pain associated with conditions such as lumbago, sciatica, and rheumatism. The mechanism involves the inhibition of cyclooxygenase enzymes, which reduces the production of inflammatory mediators like prostaglandins .

1.2 Clinical Case Studies

A multicenter real-world study demonstrated the efficacy of methyl salicylate liniment, which contains this compound, in relieving soft tissue pain. The study reported a pain relief rate of approximately 78.31% among 2,769 cases treated with the liniment .

1.3 Toxicity and Safety Concerns

Despite its therapeutic benefits, this compound can pose toxicity risks if misused. A reported case highlighted severe intoxication resulting from both ingestion and dermal absorption in an elderly patient who used oil of wintergreen containing high concentrations of methyl salicylate . This underscores the need for careful handling and application.

Agricultural Applications

2.1 Plant Stress Response

Research indicates that plants can produce methyl salicylate as a response to environmental stressors such as drought and temperature fluctuations. This compound plays a crucial role in enhancing plant defense mechanisms through a process analogous to systemic acquired resistance in animals .

2.2 Preharvest Application Studies

A study investigated the effects of preharvest applications of methyl salicylate on grape cultivars to reduce disease incidence caused by Botrytis cinerea. Results showed that applying methyl salicylate significantly reduced disease severity compared to untreated controls, suggesting its potential as a biopesticide .

Mécanisme D'action

The mechanism of action of methyl acetylsalicylate involves its hydrolysis to salicylic acid, which then exerts its effects. Salicylic acid inhibits the enzyme cyclooxygenase (COX), reducing the production of prostaglandins that cause inflammation and pain. This inhibition leads to the anti-inflammatory and analgesic effects observed with this compound .

Comparaison Avec Des Composés Similaires

Methyl salicylate:

Acetylsalicylic acid (Aspirin): A well-known analgesic and anti-inflammatory drug, it is more commonly used for systemic effects.

Salicylic acid: The parent compound, used in various topical formulations for its keratolytic and anti-inflammatory properties.

Uniqueness: Methyl acetylsalicylate is unique in its dual role as both an ester and an acetyl derivative of salicylic acid. This dual functionality allows it to be used in a variety of applications, from medicinal formulations to industrial uses, making it a versatile compound in both research and industry .

Activité Biologique

Methyl acetylsalicylate, a derivative of salicylic acid, exhibits significant biological activities, particularly in anti-inflammatory and analgesic contexts. This article explores its pharmacological properties, mechanisms of action, toxicity, and potential therapeutic applications, supported by various studies and case reports.

- Chemical Formula : C₁₀H₁₀O₄

- Molecular Weight : 194.19 g/mol

- CAS Number : 68484

1. Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties similar to those of aspirin. It inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Mechanism of Action : The compound reduces the production of prostaglandins by inhibiting COX-1 and COX-2 enzymes. This results in decreased inflammation and pain relief.

2. Analgesic Properties

The analgesic effects of this compound are attributed to its ability to modulate pain pathways.

- Clinical Evidence : A study demonstrated that topical application significantly decreased platelet aggregation, suggesting systemic absorption and analgesic efficacy comparable to oral aspirin .

Toxicity and Safety

Despite its therapeutic benefits, this compound can pose risks if misused or overdosed.

- Case Reports : A notable case involved an elderly patient who suffered from acute toxicity due to both ingestion and dermal absorption of methyl salicylate, leading to severe metabolic disturbances .

Toxicological Data

| Endpoint | Observed Effect |

|---|---|

| LD50 (oral) | Approximately 500 mg/kg in animal models |

| Acute toxicity symptoms | CNS stimulation, respiratory alkalosis, metabolic acidosis |

Mechanisms Underlying Biological Activity

Research indicates that this compound exerts its effects through multiple pathways:

- Inhibition of Pro-inflammatory Cytokines : The compound downregulates COX-2 expression and reduces the release of pro-inflammatory cytokines such as IL-6 and TNF-α .

- Reactive Oxygen Species (ROS) Modulation : By enhancing superoxide dismutase (SOD) activity, this compound may mitigate oxidative stress associated with inflammation .

Case Studies

- Topical Application Study :

- Acute Toxicity Case :

Propriétés

IUPAC Name |

methyl 2-acetyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(11)14-9-6-4-3-5-8(9)10(12)13-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWPLBKWMAUFGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206724 | |

| Record name | Aspirin methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

580-02-9 | |

| Record name | Methyl 2-acetoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=580-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspirin methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylrhodine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aspirin methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl O-acetylsalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ACETYLSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FX481V180 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.